molecular formula C29H23N3O4S2 B12200135 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12200135
M. Wt: 541.6 g/mol
InChI Key: ONAPTVCMZBLGKT-UQQQWYQISA-N
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Description

This compound features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a Z-configured methylidene group at the 5-position, linked to a 3-(benzyloxy)phenyl-substituted pyrazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammatory or proliferative pathways .

Properties

Molecular Formula

C29H23N3O4S2

Molecular Weight

541.6 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C29H23N3O4S2/c33-26(34)14-15-31-28(35)25(38-29(31)37)17-22-18-32(23-11-5-2-6-12-23)30-27(22)21-10-7-13-24(16-21)36-19-20-8-3-1-4-9-20/h1-13,16-18H,14-15,19H2,(H,33,34)/b25-17-

InChI Key

ONAPTVCMZBLGKT-UQQQWYQISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-4-carbaldehyde, followed by cyclization with thiourea and subsequent reaction with propanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. This interaction can result in anti-inflammatory or anticancer effects, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound belongs to a class of thiazolidinone derivatives with pyrazole and aromatic substituents. Key structural analogs differ in:

  • Aromatic substituents: Benzyloxy, chlorobenzyl, methoxyphenyl, or fluorophenoxy groups.
  • Heterocyclic systems : Pyrazole, indole, or pyrido-pyrimidine scaffolds.
  • Functional groups: Propanoic acid vs. esters or amides.
Table 1: Structural and Functional Comparison
Compound Structure Key Substituents/Modifications Biological Activity (IC₅₀ or EC₅₀) Key Findings
Target Compound (Benzyloxy-phenyl-pyrazole-thiazolidinone-propanoic acid) 3-(Benzyloxy)phenyl, Z-configuration Under investigation Enhanced solubility due to propanoic acid; potential COX-2 inhibition
3-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-...propanoic acid 2-Chlorobenzyl substituent Not reported Increased lipophilicity; may improve membrane permeability
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-...propanoic acid (13c) 4-Methoxyphenyl, (S)-stereochemistry COX-2 inhibition (IC₅₀: ~4.4 μM) Methoxy group enhances electron density; moderate anticancer activity
3-Phenyl-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones Thiazolidin-4-one (lactam) core Anticancer (IC₅₀: 12.45–14.78 μg/mL) Thiazolidin-4-ones show higher cytotoxicity than thioxo-thiazolidinones
Pyrido[1,2-a]pyrimidin-3-yl derivative Fluorophenoxy-pyrido-pyrimidine Not reported Expanded π-system may improve DNA intercalation or kinase inhibition

Biological Activity

The compound 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiazolidinone core
  • A pyrazole ring
  • Benzyloxy and phenyl substituents

Molecular Characteristics

PropertyValue
Molecular FormulaC34H35N3O2S2
Molecular Weight581.8 g/mol
IUPAC Name(5Z)-3-octyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various derivatives of pyrazole conjugates for their cytotoxicity against several cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. The compound exhibited significant cytotoxic activity with IC50 values of:

  • MCF-7 : 2.13 µM
  • SiHa : 4.34 µM
  • PC-3 : 4.46 µM

These results indicate a promising selectivity towards cancer cells while showing minimal toxicity towards normal human embryonic kidney cells (HEK293T) .

The mechanism underlying the biological activity of the compound involves its interaction with molecular targets such as tubulin. Molecular docking studies revealed that the compound can bind to the colchicine-binding site of tubulin, inhibiting tubulin polymerization—a crucial process for cancer cell proliferation. The binding energy values ranged from -48.34 to -91.43 kcal/mol, suggesting a strong affinity for tubulin .

Study on Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of related thiazolidinone compounds, demonstrating effectiveness against various bacterial strains. The presence of the thiazolidinone structure was critical for enhancing antimicrobial activity .

Structure–Activity Relationship (SAR)

Research has also explored the structure–activity relationship of similar compounds, indicating that modifications in substituents significantly influence biological activity. For instance, variations in the alkyl chain length and functional groups can enhance lipophilicity and bioavailability, thereby improving therapeutic efficacy .

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